molecular formula C9H7NO4 B1629150 3-Hydroxy-2-oxo-7-indolinecarboxylic acid CAS No. 28546-23-8

3-Hydroxy-2-oxo-7-indolinecarboxylic acid

Cat. No.: B1629150
CAS No.: 28546-23-8
M. Wt: 193.16 g/mol
InChI Key: RRMXUIUCRKQECQ-UHFFFAOYSA-N
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Description

3-Hydroxy-2-oxo-7-indolinecarboxylic acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-2-oxo-7-indolinecarboxylic acid typically involves the formation of the indole ring system followed by functionalization at specific positions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . Another approach is the catalytic asymmetric synthesis, which uses rhodium catalysts to achieve high yields and enantioselectivity .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale Fischer indole synthesis due to its simplicity and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products, making it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-2-oxo-7-indolinecarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted indoline and oxindole derivatives, which have significant biological and pharmacological activities .

Scientific Research Applications

3-Hydroxy-2-oxo-7-indolinecarboxylic acid has numerous scientific research applications:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and natural product analogs.

    Biology: The compound is studied for its role in biological processes and its potential as a biochemical probe.

    Medicine: It has shown promise in the development of new therapeutic agents for treating cancer, microbial infections, and neurological disorders.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals .

Mechanism of Action

The mechanism of action of 3-Hydroxy-2-oxo-7-indolinecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to therapeutic effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Hydroxy-2-oxo-7-indolinecarboxylic acid is unique due to its specific functional groups and the resulting chemical reactivity. Its ability to undergo various chemical transformations and its diverse biological activities make it a valuable compound for scientific research and industrial applications .

Properties

IUPAC Name

3-hydroxy-2-oxo-1,3-dihydroindole-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO4/c11-7-4-2-1-3-5(9(13)14)6(4)10-8(7)12/h1-3,7,11H,(H,10,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRMXUIUCRKQECQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)C(=O)O)NC(=O)C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90628616
Record name 3-Hydroxy-2-oxo-2,3-dihydro-1H-indole-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90628616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28546-23-8
Record name 3-Hydroxy-2-oxo-2,3-dihydro-1H-indole-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90628616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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